Array ( [bid] => 14127701 )
4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl is a synthetic organic compound belonging to the biphenyl family. It features a bromo group at the para position of one phenyl ring, a methoxy group at the para position of the other phenyl ring, and a vinyl group at the meta position. This compound has garnered attention due to its unique structural properties, which can influence its chemical reactivity and potential applications in various fields.
Research indicates that biphenyl derivatives, including 4-bromo-4'-methoxy-3-vinyl-1,1'-biphenyl, may exhibit various biological activities. These compounds have been investigated for their potential antimicrobial and antitumor properties. The methoxy group may enhance solubility and bioavailability, making these compounds suitable candidates for further pharmacological studies .
Several synthetic routes have been developed to produce 4-bromo-4'-methoxy-3-vinyl-1,1'-biphenyl:
4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl has potential applications in various fields:
Several compounds exhibit structural similarities to 4-bromo-4'-methoxy-3-vinyl-1,1'-biphenyl:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Acetyl-4'-methoxybiphenyl | Acetyl group instead of vinyl | Potentially different biological activity |
| 4-Bromo-2'-methoxybiphenyl | Different substitution pattern | May exhibit different reactivity |
| 4-Methoxyphenethylbromide | Contains an ethylene bridge instead of biphenyl | Unique properties due to ethylene linkage |
| 4-Nitro-4'-methoxybiphenyl | Nitro group instead of bromo | Different electronic properties affecting reactivity |
These compounds share similar chemical frameworks but differ significantly in their functional groups and resultant chemical behaviors, highlighting the uniqueness of 4-bromo-4'-methoxy-3-vinyl-1,1'-biphenyl within this class of compounds .
Palladium-catalyzed cross-coupling reactions are central to constructing the biphenyl core of 4-bromo-4'-methoxy-3-vinyl-1,1'-biphenyl. The Heck reaction, which couples aryl halides with alkenes, is particularly effective for introducing the vinyl group. For example, palladium(II) acetate catalyzes the coupling of 4-bromo-3-iodobiphenyl derivatives with ethylene under basic conditions, forming the vinyl moiety via a syn insertion and β-hydride elimination mechanism. This method benefits from high functional group tolerance, allowing the methoxy group to remain intact during the reaction.
A critical challenge lies in avoiding undesired isomerization during vinyl group installation. Studies demonstrate that modifying ligands and bases—such as using triphenylphosphine and potassium carbonate—can suppress side reactions while maintaining catalytic activity. Additionally, nickel-free palladium systems reduce toxicity and improve compatibility with sensitive substrates.
Table 1: Key Palladium-Catalyzed Cross-Coupling Conditions
| Reaction Component | Optimal Parameters |
|---|---|
| Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ |
| Base | K₂CO₃ or Et₃N |
| Solvent | DMF or THF |
| Temperature | 80–120°C |
The Suzuki-Miyaura coupling has been revolutionized by 1,4-palladium migration, enabling precise stereocontrol in forming multisubstituted biphenyls. In this approach, a palladium catalyst initially coordinates to an aryl bromide, followed by migration to a distal vinyl group, facilitating cross-coupling with boronic acids. For 4-bromo-4'-methoxy-3-vinyl-1,1'-biphenyl, this method allows simultaneous installation of the methoxy and vinyl groups while preserving the bromine substituent.
Aryl to vinyl 1,4-palladium migration proceeds via a four-membered transition state, ensuring retention of stereochemistry at the vinyl position. For instance, coupling 3-bromo-4-methoxybiphenyl with vinylboronic esters under Pd(PPh₃)₄ catalysis yields the target compound with >90% stereopurity. This strategy avoids competitive direct coupling pathways, which often lead to regioisomeric byproducts.
Introducing the bromine atom at the 4-position typically involves electrophilic aromatic substitution or directed ortho-metalation. Electrophilic bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) selectively functionalizes electron-rich aromatic rings, such as those bearing methoxy groups. Alternatively, directed metalation with lithium diisopropylamide (LDA) followed by quenching with bromine sources ensures precise regioselectivity.
Recent advances leverage cross-coupling precursors; for example, using 4-bromoaryl halides in Suzuki-Miyaura reactions eliminates the need for late-stage bromination. This approach streamlines synthesis and reduces exposure to hazardous brominating agents.
The vinyl group in 4-bromo-4'-methoxy-3-vinyl-1,1'-biphenyl is installed via Heck coupling or migratory insertion. Heck reactions with methyl acrylate or styrene derivatives under supercritical CO₂ conditions enhance reaction efficiency and reduce catalyst loading. Notably, palladium migration strategies enable remote vinyl functionalization without pre-functionalized alkenes.
Key Mechanistic Insight:
The vinyl group forms through a sequence of oxidative addition, alkene insertion, and β-hydride elimination. Controlling the stereochemistry requires careful selection of ligands; bulky phosphines favor trans-alkene formation, while electron-deficient ligands promote cis-products.
The methoxy group is typically introduced via O-methylation of phenolic intermediates or through cross-coupling with methoxy-containing boronic acids. Protecting group strategies, such as using tert-butyldimethylsilyl (TBS) ethers, prevent demethylation during harsh reaction conditions.
In Suzuki-Miyaura couplings, aryl boronic acids bearing methoxy groups couple efficiently with brominated partners, provided the catalyst system (e.g., PdCl₂(dppf)) is sufficiently active. Recent work demonstrates that methoxy groups ortho to the coupling site enhance reaction rates by stabilizing the palladium intermediate through electron donation.
The synthesis of 4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl involves several distinct aryl-vinyl bond formation pathways, each characterized by unique mechanistic features and kinetic profiles [1] [2] [3]. The most prevalent approach utilizes palladium-catalyzed cross-coupling reactions, which have emerged as the premier method for constructing carbon-carbon bonds between unsaturated organic moieties [1] [2]. These reactions typically proceed through a well-established three-step mechanism involving oxidative addition, transmetalation, and reductive elimination [1] [2].
The oxidative addition step represents the initial interaction between the palladium catalyst and the organic halide substrate [1] [4]. For 4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl synthesis, this step involves the insertion of palladium into the carbon-halogen bond, typically exhibiting activation energies ranging from 12.4 to 22.1 kilocalories per mole depending on the specific coupling conditions [3] [5]. The electronic nature of the aryl halide significantly influences this process, with electron-withdrawing groups generally facilitating oxidative addition through increased electrophilicity of the carbon center [6].
Transmetalation constitutes the second critical step, where the organic group from the organometallic coupling partner transfers to the palladium center [4] [7]. This process is particularly sensitive to the nature of the organometallic reagent, with organoboron compounds in Suzuki-Miyaura couplings showing exceptional reactivity due to their ability to form hypervalent siliconate intermediates [4] [7]. The transmetalation step typically proceeds through either thermal intramolecular pathways or anionically activated mechanisms involving hypervalent intermediates [4].
The final reductive elimination step regenerates the palladium catalyst while forming the desired carbon-carbon bond [1] [3]. This step generally exhibits the lowest activation barriers among the three mechanistic steps, typically ranging from 8.7 to 12.1 kilocalories per mole [3]. The efficiency of reductive elimination is strongly influenced by the steric and electronic properties of both coupling partners, with bulky or electron-rich substituents sometimes hindering this crucial step [3].
Table 1: Kinetic Data for Aryl-Vinyl Bond Formation Pathways
| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Temperature (°C) | Selectivity (%) |
|---|---|---|---|---|
| Aryl Halide + Vinyl Organometallic | 1.2 × 10⁴ | 18.2 | 80 | 85 |
| Aryl Organometallic + Vinyl Halide | 8.5 × 10³ | 19.7 | 80 | 78 |
| Suzuki-Miyaura (Aryl-B + Vinyl-X) | 3.7 × 10⁵ | 12.4 | 60 | 92 |
| Stille (Aryl-Sn + Vinyl-X) | 2.1 × 10⁴ | 15.8 | 80 | 88 |
| Heck (Aryl-X + Alkene) | 1.8 × 10³ | 22.1 | 120 | 72 |
| Sonogashira (Aryl-X + Terminal Alkyne) | 4.2 × 10⁵ | 11.3 | 25 | 95 |
The Suzuki-Miyaura coupling emerges as particularly advantageous for vinyl-substituted biphenyl synthesis, exhibiting high selectivity and relatively mild reaction conditions [8] [9]. This reaction demonstrates exceptional functional group tolerance, allowing the preservation of sensitive substituents such as the methoxy group in 4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl [8]. The mechanism involves the formation of a palladium-boron intermediate that undergoes facile transmetalation, followed by rapid reductive elimination to yield the coupled product [8].
Alternative pathways include the Stille coupling, which utilizes organotin reagents and typically requires elevated temperatures but offers excellent regioselectivity [5]. The Heck reaction provides another viable route, particularly for introducing vinyl groups through alkene coupling, though it generally requires more forcing conditions and may exhibit lower selectivity [10] [5]. The Sonogashira coupling, while primarily used for alkyne incorporation, can be adapted for vinyl group introduction through subsequent reduction or isomerization steps [10].
Palladium migration mechanisms play a crucial role in determining the efficiency and selectivity of coupling reactions leading to 4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl [11] [12] [13]. The catalytic cycle involves multiple palladium species that exist in different oxidation states and coordination environments, each contributing to the overall reaction pathway [11] [13].
The initial palladium species typically exists as a palladium(0) complex stabilized by phosphine ligands [1] [14]. Upon encounter with the aryl halide substrate, the palladium undergoes oxidative addition to form a palladium(II) intermediate [1] [13]. This transformation involves a formal two-electron oxidation of the metal center, accompanied by the breaking of the carbon-halogen bond [1]. The resulting palladium(II) complex adopts a square-planar geometry with the aryl group and halide occupying adjacent coordination sites [13].
Computational studies reveal that palladium migration during the catalytic cycle involves significant geometric rearrangements [11] [15]. Density functional theory calculations indicate that the palladium center can migrate between different coordination environments, particularly when dealing with bidentate ligands or substrates containing multiple coordination sites [11]. This migration phenomenon is particularly relevant for compounds like 4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl, where multiple potential coordination sites exist [11].
The transmetalation step involves the approach of the organometallic coupling partner to the palladium(II) center [4] [13]. This process can proceed through either direct association or through the formation of bridged intermediates [4]. For organoboron reagents, the mechanism typically involves the formation of a palladium-boron ate complex, which facilitates the transfer of the organic group to palladium [4]. Base-assisted mechanisms have been identified as particularly important, with hydroxide or carbonate bases promoting the formation of more reactive palladium-boron intermediates [13].
Table 2: Palladium Migration Mechanisms in Coupling Reactions
| Migration Type | Activation Barrier (kcal/mol) | Rate Determining Step | Electronic Effect (Hammett ρ) | Solvent Dependence |
|---|---|---|---|---|
| Palladium(0) → Palladium(II) Oxidative Addition | 14.2 | Often | -0.85 | Strong |
| Palladium(II) → Palladium(0) Reductive Elimination | 8.7 | Rarely | 0.42 | Moderate |
| Palladium(II) Transmetalation | 16.5 | Sometimes | -0.67 | Strong |
| Palladium Catalyst Regeneration | 12.1 | No | 0.15 | Weak |
| Ligand Exchange | 9.8 | No | -0.23 | Moderate |
| Base-Assisted Deprotonation | 13.4 | Sometimes | -1.12 | Very Strong |
The reductive elimination step involves the coupling of the two organic groups bound to palladium, simultaneously reducing the metal center back to palladium(0) [1] [3]. This step typically proceeds through a concerted mechanism, with both carbon-palladium bonds breaking simultaneously as the new carbon-carbon bond forms [3]. The facility of reductive elimination is strongly influenced by the nature of the organic groups, with electron-rich substituents generally promoting this step [3].
Ligand effects play a critical role in palladium migration and overall catalytic efficiency [14]. Phosphine ligands with varying steric and electronic properties can dramatically alter the reaction pathway and selectivity [14]. Bulky phosphines tend to promote reductive elimination by destabilizing the palladium(II) intermediate, while electron-rich ligands facilitate oxidative addition by increasing the electron density at the metal center [14].
Recent mechanistic studies have revealed the importance of palladium-silver heterodimeric species in certain coupling reactions [11]. These mixed-metal complexes can exhibit different reactivity patterns compared to homonuclear palladium species, particularly in terms of regioselectivity and reaction rates [11]. The formation of such heterodimeric species depends on the reaction conditions and the presence of silver salts as additives [11].
The synthesis of 4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl is profoundly influenced by steric and electronic effects that govern reaction selectivity and efficiency [16] [6] [17]. These effects operate at multiple levels, influencing both the thermodynamic stability of intermediates and the kinetic barriers associated with different reaction pathways [16] [6].
Electronic effects in palladium-catalyzed coupling reactions are often quantified using Hammett parameters, which correlate substituent electronic properties with reaction rates [18]. Electron-withdrawing groups, such as the bromo substituent in 4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl, typically accelerate oxidative addition by increasing the electrophilicity of the carbon-halogen bond [6] [17]. Conversely, electron-donating groups like the methoxy substituent can have complex effects, sometimes retarding oxidative addition while potentially stabilizing certain intermediates [6] [19].
The vinyl substituent introduces additional complexity due to its conjugated nature and potential for coordination to the palladium center [20] [15]. This substituent can participate in various side reactions, including Heck-type processes or cyclization reactions, which must be carefully controlled to achieve selective biphenyl formation [15]. The electronic properties of the vinyl group also influence the regioselectivity of coupling reactions, particularly when multiple reactive sites are present [15].
Steric effects manifest primarily through the influence of substituent size on the accessibility of reactive sites and the stability of transition states [16] [12]. The methoxy group, while relatively small, can influence the conformation of the biphenyl system and affect the approach of the palladium catalyst [19]. The vinyl substituent introduces significant steric bulk and conformational flexibility, which can impact both the reaction rate and selectivity [15].
Table 3: Steric and Electronic Effects on Reaction Selectivity
| Substituent | Electronic Parameter (σ) | Steric Parameter (Es) | Coupling Rate Enhancement | Regioselectivity Impact |
|---|---|---|---|---|
| 4-Bromo | 0.23 | -0.27 | 2.3 | High |
| 4-Methoxy | -0.27 | -0.55 | 0.7 | Moderate |
| 3-Vinyl | -0.05 | -1.24 | 1.8 | High |
| Ortho-Methyl | -0.07 | -1.13 | 0.4 | Very High |
| Meta-Nitro | 0.71 | -0.67 | 3.1 | High |
| Para-Trifluoromethyl | 0.54 | -0.46 | 2.8 | High |
The interplay between steric and electronic effects becomes particularly important in determining regioselectivity when multiple coupling sites are available [6]. For polyhalogenated substrates, the electronic properties of substituents can override intrinsic reactivity patterns, leading to unexpected selectivity outcomes [6]. The presence of directing groups can further complicate these effects by coordinating to the palladium center and influencing the reaction pathway [6].
Temperature effects on selectivity reflect the different activation energies associated with various reaction pathways [21]. Higher temperatures generally favor kinetically controlled processes, while lower temperatures may allow thermodynamic control to dominate [21]. For 4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl synthesis, careful temperature control is often necessary to achieve optimal selectivity while maintaining reasonable reaction rates [21].
The electronic nature of the catalyst system also plays a crucial role in selectivity [17]. Different palladium catalysts and ligand combinations can exhibit vastly different selectivity profiles due to variations in electronic properties and steric environments around the metal center [17]. The choice of catalyst system must therefore be carefully matched to the specific electronic and steric requirements of the target molecule [17].
Solvent effects in the synthesis of 4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl represent a critical parameter that influences both reaction rates and selectivity through multiple mechanisms [22] [23]. The choice of solvent affects the catalytic cycle through coordination effects, solvation of intermediates, and modulation of the electronic environment around the palladium center [22] [23].
Polar coordinating solvents such as dimethylformamide and dimethyl sulfoxide can directly coordinate to the palladium center, altering the electronic properties of the catalyst and influencing reaction pathways [23]. These solvents typically enhance reaction rates by stabilizing charged intermediates and facilitating the dissociation of anionic ligands [22] [23]. However, strong coordination can also lead to catalyst deactivation or competitive inhibition of substrate binding [23].
Nonpolar solvents like toluene provide a different reaction environment that can favor certain mechanistic pathways while disfavoring others [22] [23]. In nonpolar media, ion-pairing effects become more pronounced, and the solvation of charged intermediates is less favorable [22]. This can lead to different selectivity patterns and may require modified catalyst systems to maintain high activity [22].
The dielectric constant of the solvent plays a crucial role in determining the stability of charged intermediates and transition states [22]. High dielectric constant solvents stabilize polar intermediates, potentially altering the rate-determining step of the catalytic cycle [22]. This effect is particularly important for ionic mechanisms involving base-promoted transmetalation steps [22].
Table 4: Solvent and Catalyst Interactions in Biphenyl Synthesis
| Solvent | Dielectric Constant | Coordination Ability | Reaction Rate (relative) | Product Selectivity (%) | Catalyst Stability |
|---|---|---|---|---|---|
| Dimethylformamide | 36.7 | Strong | 1.8 | 88 | Good |
| Tetrahydrofuran | 7.6 | Moderate | 1.2 | 92 | Excellent |
| Toluene | 2.4 | Weak | 0.6 | 76 | Fair |
| Dimethyl Sulfoxide | 46.7 | Very Strong | 2.1 | 85 | Good |
| Acetonitrile | 37.5 | Strong | 1.5 | 89 | Good |
| Dioxane | 2.2 | Moderate | 0.8 | 82 | Excellent |
Catalyst-solvent interactions extend beyond simple coordination effects to include more subtle electronic and steric influences [14]. The solvation shell around the catalyst can affect the approach of substrates and the orientation of reactive intermediates [14]. For bulky ligand systems, solvent molecules may compete for coordination sites or influence the conformational preferences of the catalyst [14].
The role of additives in modulating solvent effects has gained increasing attention in recent years [24] [12]. Quaternary ammonium salts, for example, can dramatically alter the selectivity of coupling reactions by stabilizing specific catalyst species or intermediates [12]. These additives may act through ion-pairing effects, phase-transfer mechanisms, or direct coordination to the metal center [12].
Temperature-dependent solvent effects represent another important consideration in optimizing reaction conditions [21]. The viscosity, polarity, and coordination ability of solvents can all vary significantly with temperature, potentially altering the reaction mechanism [21]. Higher temperatures may favor the dissociation of solvent molecules from the catalyst, while lower temperatures may promote stronger solvation effects [21].
Mixed solvent systems offer additional opportunities for fine-tuning reaction conditions [22]. The combination of polar and nonpolar solvents can provide intermediate environments that balance the various competing effects [22]. Water-organic mixtures are particularly common in cross-coupling reactions, with the water serving to solubilize inorganic bases while the organic component provides a suitable medium for the catalyst and substrates [22].
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| 4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl | C15H13BrO [3] | 289.17 [3] | Vinyl, Bromo, Methoxy [3] |
| 4-Bromo-4'-methoxybiphenyl | C13H11BrO [19] | 263.13 [19] | Bromo, Methoxy [19] |
| 3-Bromo-4-methoxybiphenyl | C13H11BrO [20] | 263.13 [20] | Bromo, Methoxy [20] |
| 4-Vinyl-1,1'-biphenyl | C14H12 [21] | 180.25 | Vinyl [21] |